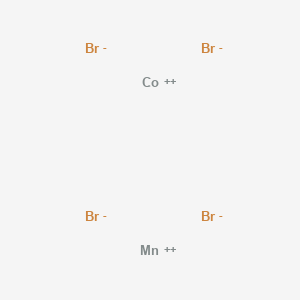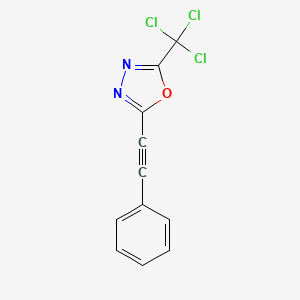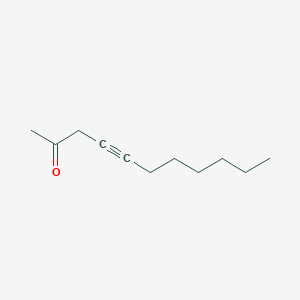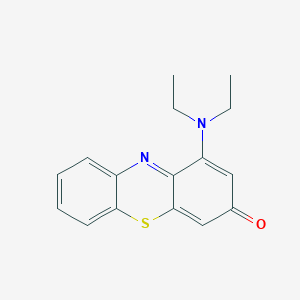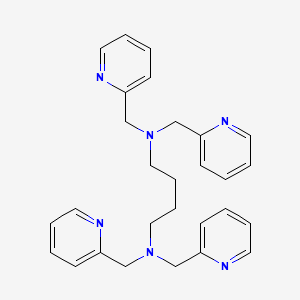
1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings attached to a butanediamine backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,4-butanediamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application for which the compound is intended.
化学反应分析
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
科学研究应用
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism by which 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- exerts its effects involves its ability to chelate metal ions. The pyridine rings coordinate with metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications.
相似化合物的比较
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of pyridine rings.
N,N,N’,N’-Tetraethyl-1,4-butanediamine: Contains ethyl groups instead of pyridine rings.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features aminopropyl groups instead of pyridine rings.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to the presence of pyridine rings, which enhance its ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.
属性
CAS 编号 |
162339-92-6 |
|---|---|
分子式 |
C28H32N6 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C28H32N6/c1-5-15-29-25(11-1)21-33(22-26-12-2-6-16-30-26)19-9-10-20-34(23-27-13-3-7-17-31-27)24-28-14-4-8-18-32-28/h1-8,11-18H,9-10,19-24H2 |
InChI 键 |
KEYPBTYSYNXWMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN(CCCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
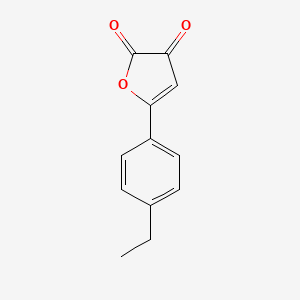



![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
